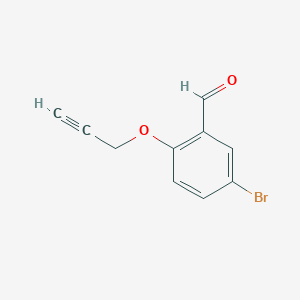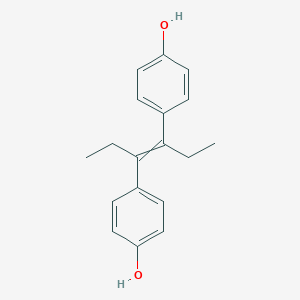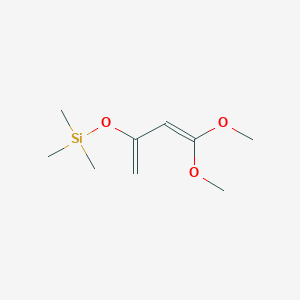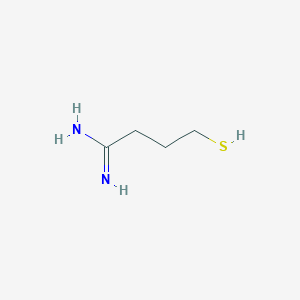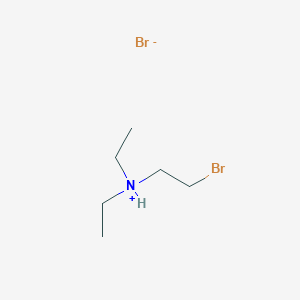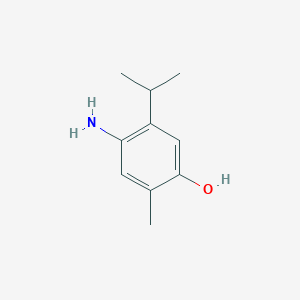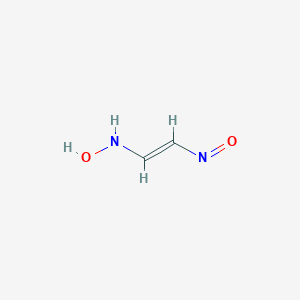
グリオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedial, also known as ethylene glycol dioxime, is an organic compound with the molecular formula C2H6N2O2. It is a colorless, hygroscopic, and water-soluble liquid. It is primarily used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of heterocyclic compounds and in the synthesis of polymers.
科学的研究の応用
水素生成における触媒作用
グリオキシム誘導体、特にコバルトグリオキシムは、水素生成における触媒としての可能性について研究されています。 グリオキシムリガンドの修飾は、中央金属イオンの電子密度を変化させる可能性があり、これはより低い還元電位とより塩基性の高い溶媒環境における触媒作用に不可欠です . この研究は、再生可能エネルギー貯蔵のための費用対効果の高い効率的な触媒を開発するために重要です。
メスのバウアー分光法
鉄ビスグリオキシムおよび鉄トリスグリオキシム錯体は、メスのバウアー分光法などの他の手法を使用して合成および特性評価されています。これらの錯体は、生物学的システムのモデルとして役立ち、分析試薬として使用されます。 それらはまた、化学プロセスにおける触媒としても作用し、Fe-Nドナー-アクセプター相互作用と鉄のスピン状態を研究する上でグリオキシムの重要性を示しています .
金属錯体の合成
グリオキシムは、ニッケル、銅、コバルトなどの金属錯体の合成に使用されます。これらの錯体は、材料化学から生物学的システムまで、さまざまな用途を持っています。 合成されたvic-ジオキシムとその金属錯体は、さまざまな分析方法によって特性評価されており、グリオキシムが配位化学で果たす役割を強調しています .
分析化学
グリオキシムは、コバルト、ニッケル、パラジウムなどの金属の分光光度定量に使用されます。 これらの金属と錯体を形成する能力により、分析手順における貴重な試薬となり、金属イオンの正確な定量および検出に役立ちます .
環境化学
環境化学では、グリオキシムの誘導体は、炭素排出量削減と代替エネルギー源における役割について調査されています。 適切な金属-プロトン結合強度を促進するリガンド環境を作成することにおける化合物の用途は、エネルギー変換に関連する触媒作用に不可欠です .
生化学
グリオキシムの生化学的用途には、酵素阻害と活性化を研究するためのモデルとしての使用が含まれます。 特定の酵素基質との構造的類似性により、研究者は酵素反応の結合相互作用とメカニズムを調査できます .
材料科学
材料科学では、グリオキシムベースのフレームワークは、特定の特性を持つ新規材料を作成する可能性について調査されています。 これらの材料は、電子機器、フォトニクス、センサーで用途があり、材料合成におけるグリオキシムの多用途性を示しています .
食品技術
グリオキシムに直接関連していませんが、その構造類似体と誘導体は、食品技術における用途について研究されています。 たとえば、食品保存の特性を示す生体高分子で修飾されたゼラチンベースの生分解性包装は、グリオキシム関連化合物を含む可能性のある関心のある分野です .
Safety and Hazards
将来の方向性
Oximes, including Ethanedial, dioxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Future directions in the use of oximes may include the development of new methodologies based on oxime starting materials, as well as the exploration of their use in dynamic materials, energetic materials, and biocatalytic oxime reductions .
作用機序
Target of Action
Glyoxime, also known as Ethanedial, dioxime or Glyoxaldioxime, is a type of organic compound known as an oxime. Oximes are commonly used as ligands and sequestering agents for metal ions . The primary targets of Glyoxime are therefore likely to be metal ions in biological systems.
Mode of Action
The interaction of Glyoxime with its targets involves the formation of coordination complexes. This occurs when the Glyoxime molecule, acting as a ligand, donates a pair of electrons to a metal ion, forming a coordinate covalent bond . The resulting changes depend on the specific metal ion involved and the biological context, but can include alterations in the metal ion’s reactivity, solubility, and biological activity.
Biochemical Pathways
Glyoxime is related to the Glyoxylate cycle, a variation of the tricarboxylic acid cycle, which is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The Glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates . .
生化学分析
Biochemical Properties
Glyoxime has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an uncompetitive inhibitor for the enzyme lysozyme, with a Ki value in the micromolar range . This suggests that Glyoxime may have the ability to modulate the activity of certain enzymes, potentially influencing biochemical reactions within the cell .
Cellular Effects
Studies have shown that Glyoxime can have significant effects on cellular processes. For example, it has been found to inhibit the activity of lysozyme, an enzyme involved in the immune response . This suggests that Glyoxime could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with enzymes such as lysozyme, potentially influencing their activity . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Glyoxime can change over time in laboratory settings. For instance, studies have shown that at low concentrations, Glyoxime can cause considerable inhibition of enzyme activity, but at high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme . This suggests that Glyoxime may have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .
Metabolic Pathways
Glyoxime is likely involved in various metabolic pathways. For instance, it is known to interact with the enzyme lysozyme, suggesting a role in the immune response . Detailed information on the specific metabolic pathways that Glyoxime is involved in, including any enzymes or cofactors it interacts with, is currently lacking.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ethanedial, dioxime can be achieved through a multi-step reaction pathway that involves the conversion of several starting materials into the final product.", "Starting Materials": ["Ethanedial", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water"], "Reaction": ["Step 1: Dissolve hydroxylamine hydrochloride in water to form a solution.", "Step 2: Add sodium hydroxide to the solution to raise the pH to around 8-9.", "Step 3: Add ethanedial to the solution and stir for several hours.", "Step 4: The reaction mixture will form a precipitate which can be collected by filtration.", "Step 5: Wash the precipitate with water and dry it to obtain Ethanedial, dioxime as a white solid."] } | |
CAS番号 |
557-30-2 |
分子式 |
C2H4N2O2 |
分子量 |
88.07 g/mol |
IUPAC名 |
(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine |
InChI |
InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2- |
InChIキー |
LJHFIVQEAFAURQ-CCAGOZQPSA-N |
異性体SMILES |
C(=N\O)\C=N/O |
SMILES |
C(=NO)C=NO |
正規SMILES |
C(=NO)C=NO |
同義語 |
Ethanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime; Glyoxal Dioxime; Ethanedione Dioxime; NSC 18263; Pik-off |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)

